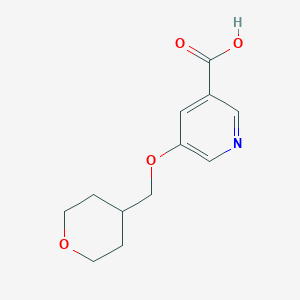

5-(氧杂-4-基甲氧基)吡啶-3-羧酸

描述

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including multi-component condensations, cyclization processes, and reactions with different nucleophiles. For instance, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids was achieved through a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . Similarly, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids was described using arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation . These methods highlight the versatility and adaptability of synthetic approaches for pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often confirmed using spectroscopic techniques and, in some cases, X-ray diffraction analysis. For example, the structure of a pyrrolidine derivative was unambiguously assigned by X-ray diffraction . NMR measurements are also used to determine the orientation of cyclization processes, as seen in the synthesis of pyridopyrimidines . These techniques are essential for verifying the molecular structure of newly synthesized compounds.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including reactions with O-, N-, and C-nucleophiles. For instance, 5-(4-Pyridyl)-1,3-dioxan-4,6-diones were shown to transfer the alkoxycarbonyl group readily to different nucleophiles, leading to derivatives of (4-pyridyl)acetic acid . These reactions provide access to a range of heterocyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as antioxidant activity, are often evaluated using various assays. For example, the antioxidant activity of certain pyrrolidine derivatives was screened by DPPH radical scavenging method and reducing power assay, with some compounds showing higher activity than ascorbic acid . Electrochemical studies, such as anodic potential oxidation, are also performed to assess the properties of these compounds . Spectroscopic properties, including FT-IR, NMR, and UV techniques, along with quantum chemical methods, are used to investigate other properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential .

科学研究应用

光谱性质和量子力学研究

已使用 FT-IR、NMR 和紫外等各种技术以及量子化学方法研究了类似羧酸化合物的能谱性质。这些研究的重点是诸如 Mulliken 电荷、HOMO 和 LUMO 能量、热力学参数和分子静电势之类的性质,这些性质对于理解这些化合物的化学行为至关重要 (Devi、Bishnoi 和 Fatma,2020 年)。

配位聚合物中的合成和表征

对类似于 5-(氧杂-4-基甲氧基)吡啶-3-羧酸的芳香羧酸的研究导致了镧系元素基配位聚合物的合成。已经分析了它们的晶体结构和光物理性质,展示了它们在材料科学和光致发光中的潜力 (Sivakumar 等人,2011 年)。

有机合成中的脱羧基偶联

研究探索了羧酸在 Rh(III) 催化的脱羧基偶联中的用途,提供了一种生产取代吡啶的方法。此过程突出了 5-(氧杂-4-基甲氧基)吡啶-3-羧酸等羧酸在有机合成中的作用 (Neely 和 Rovis,2014 年)。

水热合成和手性自组装

该化合物已用于水热合成工艺,从而形成具有三维骨架的手性化合物。此应用在晶体工程和材料科学领域具有重要意义 (Lin 等人,2011 年)。

发光铅(II)配位聚合物的合成

类似羧酸与铅(II)盐的反应产生了表现出强光致发光的金属有机框架 (MOF)。这表明在光学和材料化学中具有潜在应用 (Zhang 等人,2011 年)。

安全和危害

属性

IUPAC Name |

5-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-12(15)10-5-11(7-13-6-10)17-8-9-1-3-16-4-2-9/h5-7,9H,1-4,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHDWSQBFHNVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CN=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501167915 | |

| Record name | 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1385696-82-1 | |

| Record name | 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

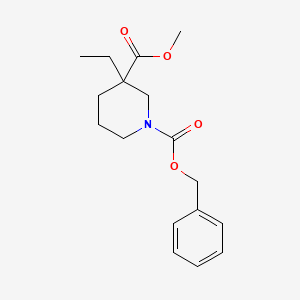

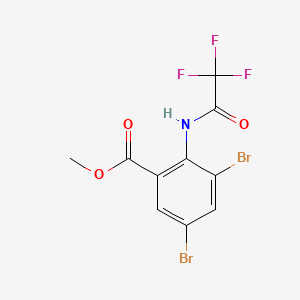

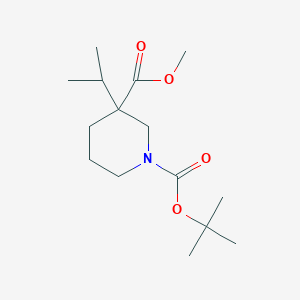

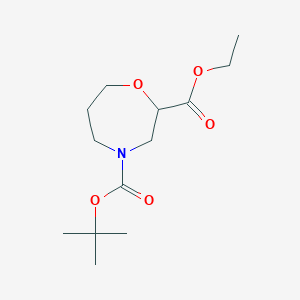

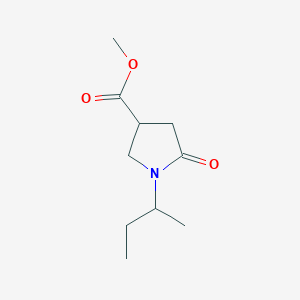

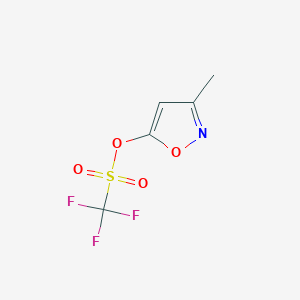

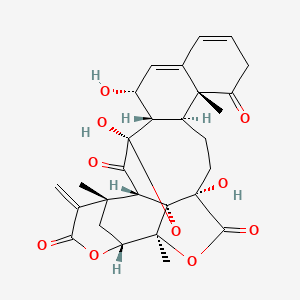

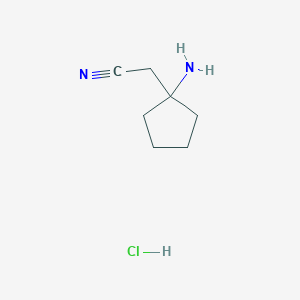

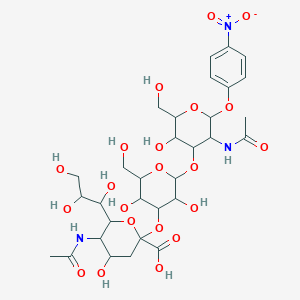

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)

![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)

![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)

![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)

![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)